molecular formula C58H82N16O14 B14826356 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

Cat. No.: B14826356
M. Wt: 1227.4 g/mol
InChI Key: IMRONVSKLHSCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alarelin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of Alarelin Acetate involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, dry form suitable for storage and use .

Chemical Reactions Analysis

Types of Reactions

Alarelin Acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in hydrolysis reactions, where the peptide bonds are cleaved by water, and in oxidation-reduction reactions involving its amino acid residues .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is Alarelin Acetate itself, with high purity achieved through purification processes .

Scientific Research Applications

Alarelin Acetate has a wide range of applications in scientific research:

Mechanism of Action

Alarelin Acetate mimics the natural GnRH hormone by binding to GnRH receptors on the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive functions. With prolonged administration, Alarelin Acetate leads to the downregulation of GnRH receptors, reducing the secretion of these gonadotropins and thereby suppressing gonadal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alarelin Acetate is unique in its specific amino acid sequence and its particular efficacy in certain therapeutic applications. Its ability to precisely regulate the timing of ovulation in veterinary medicine also sets it apart from other GnRH analogs .

Properties

Molecular Formula

C58H82N16O14

Molecular Weight

1227.4 g/mol

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12.C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);1H3,(H,3,4)

InChI Key

IMRONVSKLHSCMF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Origin of Product

United States

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